molecular formula C18H17FN4S2 B2906496 2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline CAS No. 439112-40-0

2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline

Cat. No.: B2906496
CAS No.: 439112-40-0
M. Wt: 372.48
InChI Key: ZNVCTRUZMSOLBG-UHFFFAOYSA-N
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Description

2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a thienoquinoline core and a triazole ring substituted with an ethyl group and a fluoropropylsulfanyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the thienoquinoline core, followed by the introduction of the triazole ring and subsequent functionalization with ethyl and fluoropropylsulfanyl groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-ethyl-5-[(3-chloropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline
  • 2-{4-ethyl-5-[(3-bromopropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline
  • 2-{4-ethyl-5-[(3-methylpropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline

Uniqueness

The uniqueness of 2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline lies in the presence of the fluoropropylsulfanyl group, which imparts distinct chemical and biological properties. This fluorinated derivative may exhibit enhanced stability, bioavailability, and specific interactions with biological targets compared to its non-fluorinated analogs .

Biological Activity

The compound 2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline (CAS No. 439112-40-0) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN4S2C_{18}H_{17}FN_{4}S_{2} with a molecular weight of 372.48 g/mol. The structure features a thienoquinoline core fused with a triazole ring, which is known for conferring various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, compounds containing the thieno[2,3-b]quinoline framework have shown promise as antiproliferative agents against various cancer cell lines. Notably:

  • In vitro studies demonstrated that derivatives of thienoquinoline exhibited significant cytotoxic effects against human leukemia cells (MV-4-11), with some compounds showing IC50 values as low as 0.12 μM .
CompoundCell LineIC50 (μM)
Thienoquinoline AMV-4-110.12
Thienoquinoline BUACC-620.24

Antimicrobial Activity

Some derivatives of triazole-containing compounds have been reported to possess antimicrobial properties. The presence of the triazole moiety is often linked to enhanced activity against bacterial strains:

  • Antibacterial assays indicated that certain thieno[2,3-b]quinoline derivatives exhibited notable inhibition against Gram-positive and Gram-negative bacteria .

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Topoisomerases : Similar compounds have been identified as potential topoisomerase inhibitors, which are crucial for DNA replication and transcription.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.

Case Studies

A series of experiments were conducted to evaluate the biological activity of the target compound:

  • Study on Antiproliferative Effects :
    • Researchers synthesized various derivatives and tested their efficacy against multiple cancer cell lines.
    • The most active derivative showed a selectivity index significantly higher than that of normal cells, indicating a promising therapeutic window .
  • Antimicrobial Testing :
    • A comparative study was performed on the antimicrobial efficacy of related thienoquinoline compounds against clinical isolates.
    • Results indicated that some derivatives had MIC values lower than standard antibiotics .

Properties

IUPAC Name

2-[4-ethyl-5-(3-fluoropropylsulfanyl)-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4S2/c1-2-23-16(21-22-18(23)24-9-5-8-19)15-11-13-10-12-6-3-4-7-14(12)20-17(13)25-15/h3-4,6-7,10-11H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVCTRUZMSOLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCCF)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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